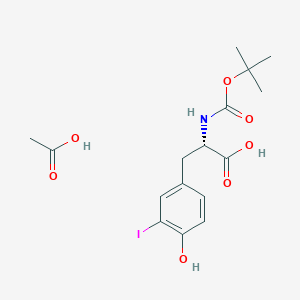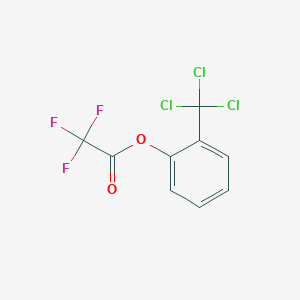
4,5-Dichloro-2,3-difluorobenzotrifluoride, 99%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichloro-2,3-difluorobenzotrifluoride (4,5-DCBTF) is an organofluorine compound used as a reagent in organic synthesis. It is a colorless, volatile liquid with a boiling point of 66.2 °C and is available in 99% purity. It is used in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.
Scientific Research Applications
4,5-Dichloro-2,3-difluorobenzotrifluoride, 99% has been used in various areas of scientific research. It has been used as a reagent for the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It has also been used in the synthesis of novel fluorinated compounds, such as fluorinated heterocycles and fluorinated polymers. Additionally, it has been used in the synthesis of novel fluorinated polymers, such as polyfluorinated polyesters and polyfluorinated polyurethanes.
Mechanism of Action
4,5-Dichloro-2,3-difluorobenzotrifluoride, 99% is a halogenating reagent and its mechanism of action involves the substitution of one or more hydrogen atoms on an organic compound with a halogen atom. This reaction is known as a halogenation reaction and is usually carried out in the presence of a catalyst. The halogenating reagent, 4,5-Dichloro-2,3-difluorobenzotrifluoride, 99%, is used to introduce fluorine atoms into organic compounds.
Biochemical and Physiological Effects
4,5-Dichloro-2,3-difluorobenzotrifluoride, 99% has been shown to have a wide range of biochemical and physiological effects. It has been found to be an effective inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of a variety of drugs and other compounds. It has also been found to be an effective inhibitor of the enzyme glutathione S-transferase, which is involved in the detoxification of xenobiotics. Additionally, it has been found to have antibacterial, antifungal, and antiviral properties.
Advantages and Limitations for Lab Experiments
The use of 4,5-Dichloro-2,3-difluorobenzotrifluoride, 99% in laboratory experiments has a number of advantages. It is a volatile liquid, which makes it easy to handle and store. It is also highly reactive, which makes it useful for a wide range of reactions. Additionally, it is available in 99% purity, which makes it suitable for use in a variety of applications.
However, there are also some limitations to the use of 4,5-Dichloro-2,3-difluorobenzotrifluoride, 99% in laboratory experiments. It is highly toxic and should be handled with caution. Additionally, it can be corrosive to some materials, such as glass and rubber.
Future Directions
4,5-Dichloro-2,3-difluorobenzotrifluoride, 99% has a wide range of applications in organic synthesis and scientific research. In the future, it may be used in the synthesis of novel fluorinated compounds, such as fluorinated polymers and heterocycles. Additionally, it may be used in the synthesis of drugs and other compounds for therapeutic and agricultural purposes. Additionally, it may be used in the development of new methods for the synthesis of fluorinated compounds. Finally, it may be used in the development of new catalysts and reagents for organic synthesis.
Synthesis Methods
4,5-Dichloro-2,3-difluorobenzotrifluoride, 99% is synthesized by the reaction of 1,3-dichloro-2,4,6-trifluorobenzene (DCBTF) with chlorine gas in the presence of a catalytic amount of potassium tetrachloroplatinate (K2PtCl4). The reaction is carried out at a temperature of 80 °C for a period of 6 hours. The product is then distilled to remove unreacted starting material and other impurities.
properties
IUPAC Name |
1,2-dichloro-3,4-difluoro-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl2F5/c8-3-1-2(7(12,13)14)5(10)6(11)4(3)9/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMJYLQAQDCGJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl2F5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-2,3-difluorobenzotrifluoride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Amino-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6313493.png)
![Amino-PEG(4)-[PEG(8)-OMe]3](/img/structure/B6313497.png)


![(1S,2S)-2-[(9-Fluorenylmethyloxycarbonyl)amino]-1,3-dihydroxy-1-(4-nitrophenyl)propan](/img/structure/B6313516.png)






